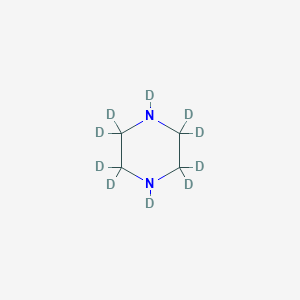![molecular formula C14H24N2O2S B1421606 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1236255-43-8](/img/structure/B1421606.png)
8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Descripción general
Descripción
8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a chemical compound with the CAS Number: 1236255-43-8 . It has a molecular weight of 284.42 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H24N2O2S/c17-13(18)12-10-19-14(15-12)6-8-16(9-7-14)11-4-2-1-3-5-11/h11-12,15H,1-10H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The melting point of this compound is between 181 - 183 degrees Celsius . More detailed physical and chemical properties could not be found from the web search results.Aplicaciones Científicas De Investigación
Supramolecular Arrangements
The compound has been studied for its role in supramolecular arrangements. Specifically, research has focused on how substituents on the cyclohexane ring influence these arrangements, with a focus on crystallographic analysis (Graus et al., 2010).
Nematicidal Activity
Synthesis and nematicidal activity of related compounds have been explored, examining their potential as antibacterial, antifungal, and nematicidal agents (Srinivas et al., 2008).
Intermediate in Asymmetric Synthesis
This compound is an intermediate in the study of the asymmetric synthesis of α-hydroxyalkanoic acids. The structure includes a 1,4-dioxaspiro[4,5]decane skeleton (Tsai et al., 2008).
Novel Spiro Scaffolds for Drug Discovery
The compound is part of research into novel spiro scaffolds inspired by bioactive natural products, useful for drug discovery (Jenkins et al., 2009).
Anticonvulsant Profiles
Research has been conducted on the synthesis and anticonvulsant potential of related spiro compounds, indicating their potential application in developing treatments for epilepsy (Aboul-Enein et al., 2014).
Antimicrobial Activities
Its derivatives have been synthesized and evaluated for antimicrobial activities, highlighting their potential as antibacterial and antifungal agents (Thanusu et al., 2011).
Anti-Influenza Virus Activity
Research includes synthesis and evaluation of derivatives for anti-influenza virus activity, particularly as potential influenza virus fusion inhibitors (Göktaş et al., 2012).
Anticancer Activity
The synthesis of derivatives and their evaluation as potential anticancer agents have been studied, with some compounds showing moderate to high inhibition activities against various cancer cell lines (Flefel et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
8-cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-13(18)12-10-19-14(15-12)6-8-16(9-7-14)11-4-2-1-3-5-11/h11-12,15H,1-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVZAGANEFRPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC3(CC2)NC(CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[[[(2,4-Difluorophenyl)methyl]amino]carbonyl]-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylic acid methyl ester](/img/structure/B1421539.png)
![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)


